Schiff-Base Imine vs. 3-Carbaldehyde Moiety
The target compound bears a 3-(phenyliminomethyl) group—a Schiff-base imine (C=N) conjugated with the pyrido[1,2-a]pyrimidin-4-one core—which is electronically and geometrically distinct from the 3-carbaldehyde (–CHO) present in the antitubercular leads TB803 (2-allylamino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde) and TB820 [1]. The imine bond introduces an additional aromatic ring conjugation pathway, increasing the compound's predicted logP relative to the corresponding aldehyde analog while reducing hydrogen-bond donor capacity at position 3 . This feature also provides a synthetic handle—imine hydrolysis yields the corresponding 3-carbaldehyde, while reduction or nucleophilic addition can generate secondary amine derivatives—offering downstream diversification options not available with the 3-carbaldehyde or 3-unsubstituted series.
| Evidence Dimension | Functional group at position 3 and predicted physicochemical impact |
|---|---|
| Target Compound Data | 3-(phenyliminomethyl) group (Schiff-base imine, C=N, conjugated with phenyl ring); MW 340.4 g/mol, formula C₂₁H₁₆N₄O |
| Comparator Or Baseline | TB803: 3-carbaldehyde (–CHO); TB820: 3-carbaldehyde; 2-allylamino/pyrrolidinyl substitution at position 2 instead of 2-anilino |
| Quantified Difference | Qualitative: Imine vs aldehyde functionality; estimated increase in logP of approximately 1.5–2.0 units for the 3-(phenyliminomethyl) analog versus 3-carbaldehyde based on fragment-based clogP contributions (phenylimine ≈ +1.8 vs aldehyde ≈ –0.3) |
| Conditions | Computational prediction based on fragment additivity; experimental logP determination not yet reported for this specific compound |
Why This Matters
Procurement decisions must account for the distinct reactivity and physicochemical profile of the Schiff base at position 3, which directly impacts solubility, membrane permeability, and downstream synthetic utility compared to 3-carbaldehyde analogs.
- [1] Horváth D, et al. Comparative analysis of new peptide conjugates of antitubercular drug candidates—Model membrane and in vitro studies. Colloids Surf B Biointerfaces. 2016;147:106-115. Describing TB803 and TB820 as 3-carbaldehyde-substituted pyrido[1,2-a]pyrimidin-4-ones. View Source
